molecular formula C21H24N6O B5902908 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one

4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one

Numéro de catalogue B5902908
Poids moléculaire: 376.5 g/mol
Clé InChI: ISWWUKJPQKOQMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that exhibits potent and selective affinity for dopamine D2 and D3 receptors, making it a promising candidate for the treatment of various neurological disorders.

Mécanisme D'action

4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one exerts its pharmacological effects by binding to dopamine D2 and D3 receptors in the brain, which are involved in the regulation of motor function, reward, and cognition. By modulating dopamine signaling, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one can enhance dopamine transmission in the mesolimbic pathway, leading to improved motor function and reduced psychotic symptoms.
Biochemical and Physiological Effects:
4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has been shown to exert a range of biochemical and physiological effects in the brain, including the modulation of dopamine release, the regulation of neuronal activity, and the enhancement of synaptic plasticity. These effects are thought to underlie the therapeutic potential of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in various neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is its high selectivity for dopamine D2 and D3 receptors, which reduces the risk of off-target effects. Additionally, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development.
However, one of the limitations of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is its potential for inducing extrapyramidal side effects, which are commonly associated with dopamine receptor antagonists. Furthermore, the long-term safety and efficacy of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in humans are yet to be fully established.

Orientations Futures

There are several future directions for the research and development of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one. One potential area of investigation is the use of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one in combination with other drugs to enhance its therapeutic efficacy. Another direction is the exploration of the underlying molecular mechanisms of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one's pharmacological effects, which could lead to the development of more selective and potent compounds.
Conclusion:
In conclusion, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one is a novel compound with promising therapeutic potential in various neurological disorders. Its high selectivity for dopamine D2 and D3 receptors, coupled with its good pharmacokinetic properties, make it a suitable candidate for clinical development. Further research is needed to fully elucidate the molecular mechanisms of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one's pharmacological effects and to establish its long-term safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one involves the reaction of 4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidine-2-amine with 1-phenylpiperazine-2,6-dione in the presence of a suitable solvent and catalyst. The reaction yields 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one as a white crystalline solid with a high purity level.

Applications De Recherche Scientifique

4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In preclinical studies, 4-[4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one has shown promising results in improving motor function, reducing psychotic symptoms, and attenuating drug-seeking behavior.

Propriétés

IUPAC Name

4-[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]-1-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-3-11-27-16(2)18(14-23-27)19-9-10-22-21(24-19)25-12-13-26(20(28)15-25)17-7-5-4-6-8-17/h4-10,14H,3,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWWUKJPQKOQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C2=NC(=NC=C2)N3CCN(C(=O)C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.